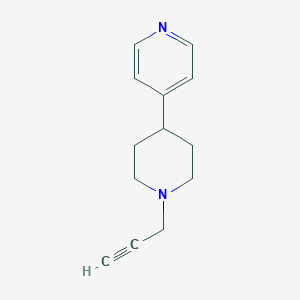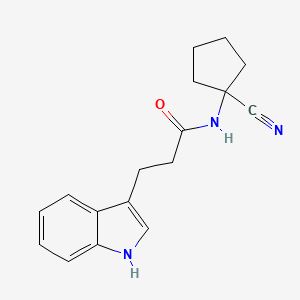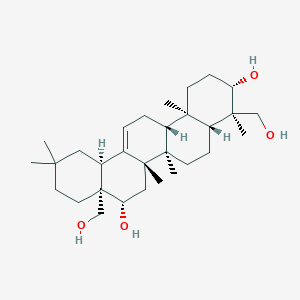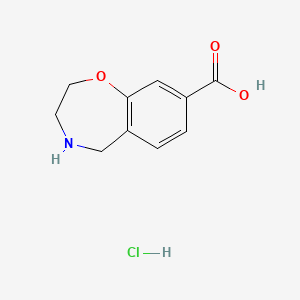
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, commonly known as P4YP, is a chemical compound that belongs to the class of piperidine derivatives. P4YP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
P4YP acts as a selective MAO-B inhibitor, which inhibits the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Biochemical and Physiological Effects:
P4YP has been shown to have various biochemical and physiological effects. It increases dopamine levels in the brain, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
实验室实验的优点和局限性
One of the main advantages of P4YP is its selectivity towards MAO-B inhibition, which reduces the risk of adverse effects. P4YP has also shown good bioavailability and brain penetration, which makes it a potential candidate for the treatment of neurological disorders. However, the synthesis of P4YP is complex and requires specific reaction conditions, which can limit its use in lab experiments.
未来方向
There are several future directions for P4YP research. One potential direction is to investigate the efficacy of P4YP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the potential of P4YP as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
Conclusion:
In conclusion, P4YP is a promising chemical compound with potential therapeutic applications in various neurological disorders. Its selective MAO-B inhibition and good bioavailability make it a potential candidate for the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. However, further research is needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
合成方法
The synthesis of P4YP involves the reaction between 4-pyridinecarboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain P4YP. The purity and yield of P4YP can be improved by using different solvents and reaction conditions.
科学研究应用
P4YP has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. P4YP acts as a selective monoamine oxidase B (MAO-B) inhibitor, which inhibits the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels has been shown to improve motor function in Parkinson's disease patients.
属性
IUPAC Name |
4-(1-prop-2-ynylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXOKUFBKUBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)


![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)


![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)